5-Methoxychroman-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

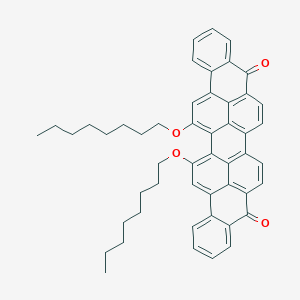

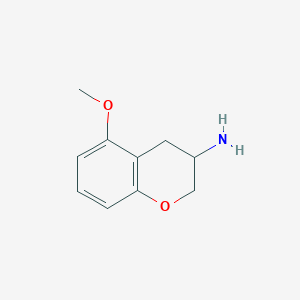

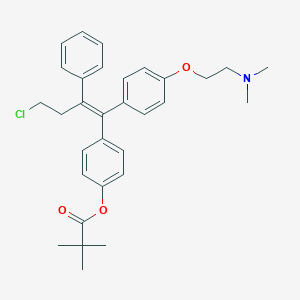

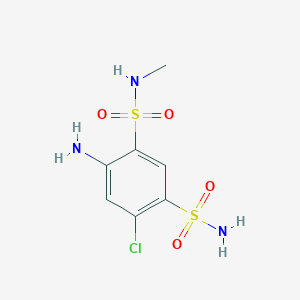

5-Methoxychroman-3-amine (5-MeO-3-A) is a synthetic compound derived from the chromane family of compounds. It is a structural analog of the naturally occurring compound chroman-3-amine and has been studied for its potential therapeutic applications in a variety of medical fields. 5-MeO-3-A has been found to possess a wide range of activities, including anti-inflammatory, anti-tumor, anti-oxidative, and anti-allergic activities. Its mechanism of action is not yet fully understood, but it is believed to act through the modulation of various biochemical and physiological pathways.

Wissenschaftliche Forschungsanwendungen

Synthesis and Receptor Interaction

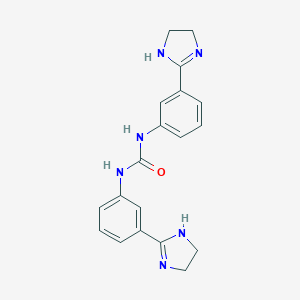

Synthesis of Enantiomerically Pure Derivatives : A study by Hammarberg et al. (2000) detailed the synthesis of enantiomerically pure 3-aminochromans from 5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran. These compounds, particularly those substituted with carboxylate esters, amides, and ketones, showed high affinity and selectivity for the 5-HT1A receptor, indicating potential as selective serotonin receptor modulators (Hammarberg et al., 2000).

Chemoselective Synthesis of Pyrroles : The chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones was described by Aquino et al. (2015), showcasing the versatility of 5-methoxy derivatives in synthesizing heterocyclic compounds with potential biological activities (Aquino et al., 2015).

Dopaminergic Compound Synthesis : Öztaşkın et al. (2011) synthesized 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a compound with dopaminergic activity, highlighting the potential of 5-methoxychroman derivatives in developing treatments for neurological disorders (Öztaşkın et al., 2011).

Antineoplastic and Antimicrobial Applications

Antineoplastic Agent Synthesis : Pettit et al. (2003) synthesized 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, demonstrating significant anticancer activity, indicative of the therapeutic potential of 5-methoxy derivatives in cancer treatment (Pettit et al., 2003).

Antimicrobial Activity of Triazole Derivatives : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, showing good to moderate antimicrobial activities, suggesting the utility of 5-methoxychroman derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Neurological Disease Treatment Potential

- Parkinson's Disease and Schizophrenia : Del Bello et al. (2019) investigated 1,4-dioxane derivatives with methoxy and hydroxy substitutions for their affinity/activity at D2-like, 5-HT1A, and α1-adrenoceptor subtypes. Compounds with specific profiles showed potential for treating Parkinson's disease or schizophrenia, indicating the promise of 5-methoxychroman derivatives in neurological therapeutics (Del Bello et al., 2019).

Safety and Hazards

While specific safety and hazard information for 5-Methoxychroman-3-amine is not available, it’s important to note that aromatic amines, which include this compound, can significantly harm human health and the environment . Proper handling and disposal protocols must be followed to minimize their impact .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methoxy-3,4-dihydro-2H-chromen-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHODZRKJYJILTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552714 |

Source

|

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110927-03-2 |

Source

|

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

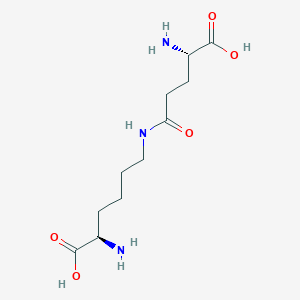

![[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate](/img/structure/B33437.png)

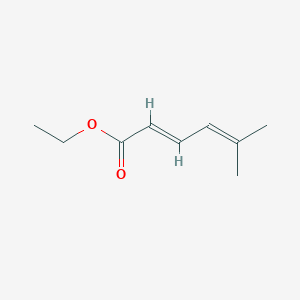

![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)

![(R)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33470.png)